molecular formula C28H34Br2N2O2 B10899939 2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

Cat. No.: B10899939
M. Wt: 590.4 g/mol
InChI Key: KGGYEUBDNDOPLJ-QOXXYIMPSA-N
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Description

2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a phenoxy group

Preparation Methods

The synthesis of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE involves several steps. One common method includes the bromination of 4-(1,1,3,3-tetramethylbutyl)phenol to obtain 2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenol . This intermediate is then reacted with acetohydrazide under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and the bromine atoms play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H34Br2N2O2

Molecular Weight

590.4 g/mol

IUPAC Name

2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide

InChI

InChI=1S/C28H34Br2N2O2/c1-20(12-10-11-15-21-13-8-7-9-14-21)31-32-25(33)18-34-26-23(29)16-22(17-24(26)30)28(5,6)19-27(2,3)4/h7-17H,18-19H2,1-6H3,(H,32,33)/b12-10+,15-11+,31-20+

InChI Key

KGGYEUBDNDOPLJ-QOXXYIMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)C(C)(C)CC(C)(C)C)Br)/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1Br)C(C)(C)CC(C)(C)C)Br)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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